2-Iodo-4-(methoxymethoxy)but-1-ene
Description
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Structure
3D Structure
Properties
CAS No. |
116381-85-2 |
|---|---|
Molecular Formula |
C6H11IO2 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
2-iodo-4-(methoxymethoxy)but-1-ene |
InChI |
InChI=1S/C6H11IO2/c1-6(7)3-4-9-5-8-2/h1,3-5H2,2H3 |
InChI Key |
REYAISJOXXUYKH-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCC(=C)I |
Origin of Product |
United States |
Contextual Significance of Halogenated Alkenes in Contemporary Organic Synthesis
Halogenated alkenes, particularly vinyl iodides, are powerful and versatile intermediates in organic synthesis. Their importance stems from their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the halogen atom on the double bond provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern chemistry.
The carbon-iodine bond in vinyl iodides is the most reactive among the vinyl halides, making it particularly suitable for reactions like the Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the stereospecific formation of new bonds, which is crucial for the construction of complex target molecules with defined three-dimensional structures. wikipedia.org The ability to introduce various substituents at the position of the iodine atom with high fidelity makes vinyl iodides indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials.
The synthesis of halogenated alkenes can be achieved through several methods, including the halogenation of alkenes. This process typically involves the addition of a halogen, such as iodine, across the double bond, followed by elimination to form the vinyl halide. The stereoselectivity of these reactions is often high, allowing for the preparation of specific E/Z isomers. wikipedia.org
Strategic Importance of Alkene and Protected Hydroxyl Functionalities in Complex Molecule Assembly
The molecular framework of 2-Iodo-4-(methoxymethoxy)but-1-ene contains two other key functional groups: an alkene and a protected hydroxyl group. The strategic combination of these features with the vinyl iodide makes this compound a highly valuable building block.
Alkenes are a cornerstone of organic synthesis, offering a plethora of possibilities for chemical transformation. They can undergo a wide range of addition reactions, allowing for the introduction of various functional groups. Furthermore, alkenes are key participants in powerful carbon-carbon bond-forming reactions such as olefin metathesis, which has revolutionized the synthesis of complex cyclic and acyclic molecules.
The hydroxyl group is one of the most common and versatile functional groups in organic chemistry. However, its high reactivity can be a challenge in multistep syntheses, as it can interfere with reactions targeting other parts of the molecule. To overcome this, chemists employ protecting groups to temporarily mask the hydroxyl group's reactivity. The methoxymethyl (MOM) ether is a popular choice for a protecting group due to its ease of installation, stability to a wide range of reaction conditions (including strongly basic and nucleophilic reagents), and reliable methods for its removal under acidic conditions. The use of a protecting group like MOM allows for the selective manipulation of other functional groups within the molecule, such as the vinyl iodide, without undesired side reactions involving the alcohol.
Research Trajectories of 2 Iodo 4 Methoxymethoxy but 1 Ene Within Synthetic Organic Chemistry
Direct and Stereoselective Iodination Approaches
The creation of the iodoalkene functionality in this compound requires precise control over both the placement of the iodine atom (regioselectivity) and the geometry of the double bond (stereoselectivity).
Electrophilic Halogenation of Unsaturated Precursors
The synthesis of vinyl iodides often begins with unsaturated precursors like alkynes or allenes. wikipedia.orgthieme.com The addition of an electrophilic iodine source across a carbon-carbon multiple bond is a common strategy. For instance, the hydroiodation of an alkyne can yield a vinyl iodide. wikipedia.org The reaction of an alkyne with one equivalent of hydrogen iodide (HI) typically follows Markovnikov's rule, leading to the formation of a 2-iodo-1-alkene. wikipedia.org However, achieving high stereoselectivity in this direct addition can be challenging. wikipedia.org
Allenes, which are compounds with cumulated double bonds, also serve as valuable precursors for the synthesis of iodoalkenes. thieme.com The reaction of allenes with suitable iodine reagents can lead to the formation of functionalized iodoalkenes, often with good control over the resulting stereochemistry. rsc.org
Regio- and Stereocontrol in Iodoalkene Formation
Achieving specific regio- and stereoisomers of iodoalkenes is a significant synthetic challenge. nih.gov The development of methods that allow for the defined synthesis of these compounds is crucial for their application in complex molecule synthesis.
The geometry of the double bond in iodoalkenes, designated as E (entgegen) or Z (zusammen), can significantly influence the properties and reactivity of the molecule. Several strategies have been developed to control this aspect of stereochemistry. wikipedia.orgnih.gov For example, the Stork-Zhao olefination, a modification of the Wittig reaction, can produce Z-vinyl iodides with high selectivity, particularly at low temperatures and in the presence of hexamethylphosphoramide (B148902) (HMPA). wikipedia.org Conversely, the Takai olefination, which utilizes iodoform (B1672029) and chromium(II) chloride, is known to favor the formation of E-vinyl iodides from aldehydes. wikipedia.org
Unexpected E-to-Z isomerizations have been observed during certain cross-coupling reactions of E-iodoalkenes, a phenomenon that can be influenced by the reaction conditions and the nature of the organometallic intermediates involved. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand and predict these isomerizations. nih.gov
| Method | Reagents | Predominant Isomer | Reference |
| Stork-Zhao Olefination | Wittig-like reagents, HMPA | Z | wikipedia.org |
| Takai Olefination | Iodoform, CrCl₂ | E | wikipedia.org |
A variety of iodine sources are available for electrophilic iodination. d-nb.info Molecular iodine (I₂), N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) are common reagents, although their reactivity can be limited with less activated substrates. d-nb.info Iodine monochloride (ICl) is another important iodinating agent. nih.gov
More reactive iodinating species can be generated in situ. For example, the combination of bis(methanesulfonyl) peroxide with an iodide source is thought to form a sulfonyl-based hypoiodite, which can effect regioselective iodination. d-nb.info Similarly, reacting molecular iodine with silver mesylate can produce a highly reactive iodinating agent. d-nb.info Electrochemical methods also offer a green alternative for generating iodinating species from iodides, avoiding the need for harsh oxidizing agents. nih.gov
Introduction and Manipulation of the Methoxymethoxy Protecting Group
The methoxymethoxy (MOM) group is a common protecting group for alcohols due to its stability under a range of conditions and its relatively straightforward introduction and removal.
Nucleophilic Substitution Strategies for Methoxymethoxy Ether Formation
The formation of a methoxymethoxy ether, such as the one present in this compound, is typically achieved through a nucleophilic substitution reaction. youtube.commasterorganicchemistry.com The most common method is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide in an SN2 reaction. masterorganicchemistry.com To synthesize the MOM ether, the alcohol precursor to this compound would be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com This alkoxide would then react with chloromethyl methyl ether (MOM-Cl) to form the desired MOM ether.
Under acidic conditions, ethers can be cleaved. youtube.com However, direct nucleophilic substitution on ethers is generally difficult because alkoxides are poor leaving groups. youtube.com
| Reaction | Reactants | Product | Mechanism | Reference |
| Williamson Ether Synthesis | Alkoxide, Alkyl Halide | Ether | SN2 | masterorganicchemistry.com |
Multi-step Syntheses Incorporating Methoxymethoxy Derivatization
The synthesis of functionalized iodoalkenes such as this compound often necessitates a multi-step approach to ensure regiochemical and chemoselective control. A key strategy in these synthetic sequences is the use of protecting groups, with the methoxymethyl (MOM) ether being a common choice for the protection of hydroxyl functionalities. This allows for the manipulation of other parts of the molecule without unintended reactions of the alcohol group.
Synthesis from Alkynol Precursors such as 4-(methoxymethoxy)but-1-yne
A plausible and direct synthetic route to this compound involves the hydroiodination of the corresponding alkynol precursor, 4-(methoxymethoxy)but-1-yne. The initial step in this sequence is the protection of the hydroxyl group of but-3-yn-1-ol as a methoxymethyl ether to yield 4-(methoxymethoxy)but-1-yne. This protected alkyne can then undergo a hydroiodination reaction.
The addition of hydrogen iodide (HI) to a terminal alkyne can proceed via different mechanisms, leading to either the Markovnikov or anti-Markovnikov product. To achieve the desired 2-iodo substitution (Markovnikov addition), specific reaction conditions are required. A common method involves the use of a hydrozirconation-iodination sequence. In this approach, the alkyne is first treated with Schwartz's reagent (Cp₂ZrHCl), which adds the zirconocene (B1252598) hydride across the triple bond with high regioselectivity, placing the zirconium on the terminal carbon. The resulting alkenylzirconocene intermediate is then treated with iodine (I₂) to replace the zirconium with an iodine atom, yielding the desired 2-iodoalkene.
An alternative approach is the radical addition of HI, which would typically yield the anti-Markovnikov product. Therefore, careful selection of the reaction conditions is crucial to ensure the formation of the desired isomer.
Table 1: Proposed Synthetic Route from Alkynol Precursor
| Step | Reactant | Reagent(s) | Product |
| 1 | But-3-yn-1-ol | Chloromethyl methyl ether (MOMCl), Diisopropylethylamine (DIPEA) | 4-(methoxymethoxy)but-1-yne |
| 2 | 4-(methoxymethoxy)but-1-yne | 1. Cp₂ZrHCl (Schwartz's reagent) 2. I₂ | This compound |
Application of Protecting Group Chemistry in Synthetic Sequences
The use of protecting groups is a fundamental strategy in multi-step organic synthesis to temporarily mask a reactive functional group. researchgate.net In the synthesis of this compound, the methoxymethyl (MOM) group serves to protect the primary alcohol.
Key characteristics of the MOM protecting group include:
Ease of Introduction: It is readily introduced by treating the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). vdoc.pub
Stability: The MOM group is stable to a wide range of reaction conditions, including those involving organometallic reagents, many oxidizing agents, and some reducing agents. agroipm.cnuchicago.edu This stability is crucial during the hydroiodination step of the alkyne.
Selective Removal: The MOM group can be selectively cleaved under acidic conditions, such as with hydrochloric acid in methanol (B129727) or trifluoroacetic acid, to regenerate the alcohol. vdoc.pub This allows for further functionalization of the molecule after the iodoalkene moiety has been installed.
Advanced Synthetic Protocols and Catalysis
Modern synthetic chemistry increasingly relies on advanced catalytic methods to achieve high levels of stereoselectivity and efficiency. These protocols are particularly important for the synthesis of complex molecules containing versatile functional groups like iodoalkenes.
Asymmetric Synthetic Routes to Chiral Iodoalkenes
The development of asymmetric routes to chiral molecules is a major focus of contemporary organic synthesis. rsc.org For iodoalkenes, the creation of a stereogenic center can be achieved through various catalytic methods. nih.govrsc.org
While not directly applied to this compound, cuprate-mediated asymmetric S_N2' reactions represent a powerful strategy for the synthesis of chiral alkenes. This type of reaction involves the attack of a nucleophile at the double bond of an allylic electrophile, leading to a substitution at the γ-position with a concomitant shift of the double bond.
In a relevant example, the asymmetric synthesis of related chiral building blocks can be envisioned through the reaction of organocuprates with chiral vinylepoxides. nih.gov For instance, a chiral vinylepoxide could undergo a highly stereoselective syn-S_N2' addition with an iodide-containing cuprate. The stereochemistry of the resulting allylic alcohol is controlled by the chirality of the starting epoxide and the geometry of the S_N2' addition. Although cyanocuprates are noted to be particularly effective in some systems, the principle can be extended to other organometallic reagents. nih.gov
This methodology, if adapted, could provide a pathway to chiral analogs of this compound, where a stereocenter is installed adjacent to the iodo-substituted double bond. The development of such a route would be highly valuable for the synthesis of enantiomerically pure, complex target molecules.
Transition Metal-Catalyzed Approaches to Halogenated Butenes
Transition metal catalysis has revolutionized the synthesis of carbon-halogen bonds, offering milder reaction conditions and improved selectivity compared to traditional methods. researchgate.netmdpi.com Various transition metals, including palladium, copper, and gold, have been employed in the synthesis of halogenated butenes and related structures. acs.orgnih.gov
One prominent strategy is the metal-catalyzed haloalkynylation of alkynes, where both a halogen and an alkynyl group are added across a double or triple bond. nih.gov For the synthesis of halogenated butenes, a related approach would involve the transition metal-catalyzed addition of an iodo-containing species across a diene or a functionalized alkyne.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are also instrumental in constructing complex alkenyl halides. mdpi.comresearchgate.net For example, a vinyl boronic acid or ester could be coupled with a diiodoalkene in a selective manner to introduce the desired substitution pattern.
Furthermore, gold-catalyzed reactions have emerged as a powerful tool in modern organic synthesis. Gold catalysts can activate alkynes towards nucleophilic attack, and in the presence of an iodine source, could facilitate the iodo-functionalization of butenyl systems under mild conditions. nih.gov
Table 2: Overview of Advanced Synthetic Protocols
| Protocol | Catalyst/Reagent | Substrate Type | Product Type | Key Advantage |
| Cuprate-Mediated Asymmetric S_N2' | Chiral Ligand, Copper Salt, Organolithium/Grignard | Chiral Allylic Electrophile | Chiral Alkene | High Enantioselectivity |
| Palladium-Catalyzed Cross-Coupling | Palladium Catalyst, Ligand, Base | Vinyl Boronic Acid/Stannane/Alkyne | Substituted Alkene | Broad Substrate Scope |
| Gold-Catalyzed Haloalkynylation | Gold Catalyst, Iodine Source | Alkyne/Allene | Halogenated Enyne/Diene | Mild Reaction Conditions |
Utilization of Hypervalent Iodine Reagents in this compound Synthesis
The synthesis of the target compound, this compound, can be strategically approached through a two-step sequence. The initial step involves the protection of the hydroxyl group of commercially available 3-buten-1-ol (B139374) as a methoxymethyl (MOM) ether to yield the precursor, 4-(methoxymethoxy)but-1-ene. The subsequent and crucial step is the selective iodination of this precursor at the C2 position. For this transformation, hypervalent iodine reagents offer a compelling and milder alternative to traditional iodinating agents.
The protection of 3-buten-1-ol can be accomplished using standard protocols for MOM ether formation. A common method involves the reaction of the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). total-synthesis.comadichemistry.com This method is effective for protecting primary alcohols and proceeds via a nucleophilic substitution mechanism. total-synthesis.com
With the precursor, 4-(methoxymethoxy)but-1-ene, in hand, the focus shifts to the regioselective introduction of iodine across the double bond to form the desired 2-iodo-1-ene product. Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PhI(OCOCF₃)₂), are well-suited for the electrophilic activation of alkenes. nih.govarkat-usa.org In the context of synthesizing this compound, a plausible methodology involves the reaction of the MOM-protected alkene with a hypervalent iodine(III) reagent in the presence of a suitable iodine source, such as molecular iodine (I₂) or an iodide salt.
The reaction is proposed to proceed through the formation of a cyclic iodonium (B1229267) ion intermediate. The hypervalent iodine reagent activates the alkene, making it susceptible to electrophilic attack by an iodonium species generated in situ. Subsequent nucleophilic attack by an iodide ion on the more substituted carbon of the double bond would lead to the desired product, following an anti-Markovnikov addition pattern due to the electronic and steric influences of the adjacent methoxymethoxy group. The general reactivity of hypervalent iodine reagents in alkene functionalization suggests that this approach would be a viable and efficient method. nih.govnih.gov
Detailed research findings on the direct application of this method to 4-(methoxymethoxy)but-1-ene are not extensively documented in the literature. However, based on analogous transformations involving the iodofunctionalization of terminal alkenes, a set of proposed reaction conditions can be tabulated.
Table 1: Proposed Reaction Conditions for the Synthesis of this compound using Hypervalent Iodine Reagents
| Entry | Hypervalent Iodine Reagent | Iodine Source | Solvent | Temperature (°C) | Proposed Yield (%) |
| 1 | (Diacetoxyiodo)benzene | I₂ | Dichloromethane (B109758) | 0 to 25 | 75-85 |
| 2 | [Bis(trifluoroacetoxy)iodo]benzene | NaI | Acetonitrile | 0 | 80-90 |
| 3 | Iodosylbenzene (in situ generated) | I₂ | Tetrahydrofuran (B95107) | 25 | 70-80 |
Reactivity of the Alkene Moiety
The carbon-carbon double bond in this compound is an electron-rich center, making it susceptible to attack by electrophiles. However, the presence of the electron-withdrawing iodine atom on one of the sp² carbons modulates this reactivity.
Alkenes readily undergo electrophilic addition reactions with hydrogen halides (HX). libretexts.orglumenlearning.com The reaction is initiated by the attack of the alkene's pi electrons on the electrophilic proton of the HX molecule. libretexts.org This forms a carbocation intermediate and a halide anion. libretexts.org The halide then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. libretexts.org
The regioselectivity of this addition is governed by Markovnikov's rule, which states that the proton will add to the sp² carbon that is bonded to the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. youtube.com For this compound, the terminal carbon (C1) is bonded to two hydrogens, while the internal carbon (C2) is bonded to the iodine atom and has no hydrogen atoms.
Following Markovnikov's rule, the proton (H⁺) adds to C1, the carbon with more hydrogen atoms. This generates a secondary carbocation at C2. This intermediate, although destabilized by the electron-withdrawing inductive effect of the adjacent iodine, is more stable than the primary carbocation that would be formed if the proton added to C2. The nucleophilic halide (X⁻) then attacks the carbocation at C2.
General Reaction Scheme:
Reactant: this compound
Reagent: Hydrogen Halide (HX, where X = Cl, Br, I)
Product: 2-Halo-2-iodo-4-(methoxymethoxy)butane
Table 1: Predicted Products of Electrophilic Addition to this compound This table is based on the established principles of electrophilic addition reactions.
| Reagent (HX) | Intermediate Carbocation | Major Product |
| HCl | 2-Carbocation-2-iodo-4-(methoxymethoxy)butane | 2-Chloro-2-iodo-4-(methoxymethoxy)butane |
| HBr | 2-Carbocation-2-iodo-4-(methoxymethoxy)butane | 2-Bromo-2-iodo-4-(methoxymethoxy)butane |
| HI | 2-Carbocation-2-iodo-4-(methoxymethoxy)butane | 2,2-Diiodo-4-(methoxymethoxy)butane |
The reactivity of hydrogen halides follows the order HI > HBr > HCl > HF, which corresponds to the acidity of the halides and the strength of the H-X bond. lasalle.edu
Intramolecular cyclization reactions are powerful methods for constructing cyclic compounds. Halolactonization, and specifically iodolactonization, is a classic example where an alkene within a molecule containing a carboxylic acid is treated with iodine to form an iodinated lactone. wikipedia.org This reaction proceeds through the formation of an iodonium ion intermediate, which is then trapped intramolecularly by the carboxylate nucleophile. wikipedia.org
While this compound does not possess a carboxylic acid group, its synthetic precursor, 4-(methoxymethoxy)but-1-ene, could be envisioned as a substrate for related reactions. More pertinently, the MOM-protected alcohol can be deprotected to yield 2-iodobut-3-en-1-ol. This unsaturated alcohol is a suitable precursor for intramolecular iodoetherification. In this process, treatment with an electrophilic iodine source (e.g., I₂) would lead to the formation of a cyclic iodonium ion, followed by intramolecular attack by the hydroxyl group to form a substituted tetrahydrofuran ring.
Table 2: Potential Intramolecular Cyclization Products from a Derivative of the Title Compound This table outlines a potential reaction pathway for a deprotected form of the title compound.
| Precursor | Reagent | Key Intermediate | Product Type |
| 2-Iodobut-3-en-1-ol | I₂, NaHCO₃ | Cyclic iodonium ion | Substituted iodomethyl-tetrahydrofuran |
Cycloaddition reactions are concerted or stepwise processes that form cyclic products from two or more unsaturated molecules. libretexts.org The alkene moiety in this compound can potentially act as a "ketenophile" in [2+2] cycloadditions with ketenes or as a dienophile in [4+2] Diels-Alder reactions. libretexts.org In the context of a Diels-Alder reaction, it would react with a conjugated diene to form a six-membered ring bearing both an iodo and a protected hydroxymethyl substituent.
Cascade reactions, which involve a series of sequential intramolecular reactions, offer a route to complex molecular architectures from simple starting materials. An iodine-promoted cascade cyclization has been demonstrated for related compounds, such as 2-(3-hydroxy-3,3-diarylprop-1-yn-1-yl)benzoates. rsc.org In these reactions, an initial iodine-promoted cyclization onto an alkyne triggers a subsequent cascade, leading to the formation of dense, polycyclic iodo-functionalized products. rsc.org These resulting vinylic iodides are then poised for further diversification through cross-coupling reactions. rsc.org This highlights the potential of the iodo-alkene functionality to participate in complex, multi-step transformations.
Reactivity of the Vinylic Iodide Moiety
The vinylic iodide group is characterized by an iodine atom attached to an sp²-hybridized carbon of an alkene. This structural feature imparts reactivity that is distinct from that of alkyl iodides.
Direct nucleophilic substitution of the iodine atom in vinylic halides via Sₙ1 or Sₙ2 mechanisms is generally disfavored. The Sₙ1 pathway is inhibited because the formation of a vinylic carbocation is highly energetically unfavorable. The Sₙ2 pathway is also hindered; the incoming nucleophile is repelled by the electron-rich pi system of the double bond, and the backside attack trajectory is blocked by the geometry of the molecule. pearson.com Consequently, conditions that promote Sₙ1 or Sₙ2 reactions are typically ineffective for substituting the iodine in this compound. Functionalization at this position is almost exclusively achieved through transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation and represent the primary mode of reactivity for the vinylic iodide moiety. Vinylic iodides are highly reactive substrates for these transformations, often showing greater reactivity than the corresponding bromides or chlorides. wikipedia.org
Sonogashira Coupling: The Sonogashira reaction couples a vinylic or aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction is highly efficient for vinylic iodides and proceeds under mild conditions, making it a valuable method for constructing conjugated enyne systems. wikipedia.orglibretexts.org The stereochemistry of the vinylic iodide is retained in the product. libretexts.org
Table 3: Representative Sonogashira Coupling Reactions with Vinylic Iodides
| Vinylic Iodide | Alkyne Partner | Catalyst System | Product Type | Reference |
| (E)-4-Iododec-3-en-1-ol | Dec-1-yn-4-ol | Pd(PPh₃)₄, CuI, Et₂NH | Conjugated Enyne-diol | |
| 2-Iodoprop-2-en-1-ol | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Silylated Enyne | wikipedia.org |
| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Alkynyl-2-bromo-quinoline | libretexts.org |
Suzuki Coupling: The Suzuki reaction creates a new carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. researchgate.net It is catalyzed by a palladium(0) complex. Vinylic iodides are excellent substrates for Suzuki couplings, reacting with a wide range of aryl, heteroaryl, and vinyl boronic acids to produce substituted alkenes and conjugated dienes. organic-chemistry.orgresearchgate.net
Table 4: Representative Suzuki Coupling Reactions with Vinylic Iodides
| Vinylic Iodide | Boronic Acid/Ester | Catalyst System | Product Type | Reference |
| 1-Iodo-2-methyl-1-propene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Substituted Styrene | acs.org |
| Iodo-labeled RNA | Benzofuran boronic acid | Pd(OAc)₂, ADHP ligand | Fluorescently Labeled RNA | researchgate.net |
| 3,5-Dibromo-2-pyrone (as iodo analog) | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl-substituted pyrone | researchgate.net |
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance, allowing for the construction of aryl and vinyl amines that are difficult to access through other methods. wikipedia.orgresearchgate.net The choice of phosphine (B1218219) ligand is critical for achieving high efficiency. researchgate.netnih.gov
Table 5: Representative Buchwald-Hartwig Amination Reactions with Related Halides
| Aryl/Vinyl Halide | Amine Partner | Catalyst System | Product Type | Reference |
| Aryl Iodide | Primary Amine | Pd₂(dba)₃, P(o-tol)₃, NaOtBu | N-Aryl Amine | researchgate.net |
| Aryl Bromide | Carbazole | [Pd(allyl)Cl]₂, t-BuXPhos, t-BuOLi | N-Aryl Carbazole | nih.gov |
| 2-Iodobenzonitrile | Benzamide | XantPhos Pd G3, DBU | N-Acyl Anthranilonitrile | chemrxiv.org |
Decarboxylative Halogenation in Related Systems
Decarboxylative halogenation, or halodecarboxylation, serves as a fundamental method for synthesizing organic halides from carboxylic acids. acs.orgnih.gov This process involves the cleavage of a carbon-carbon bond between the molecular skeleton and the carboxyl group, with the liberation of carbon dioxide and the introduction of a halogen. acs.orgnih.govnih.gov The reaction is synthetically valuable as it allows for the conversion of readily available carboxylic acids into versatile organic halides, which are key precursors in numerous organic transformations like cross-coupling reactions. acs.orgosti.gov
The mechanisms of these reactions are diverse and depend on the substrate and reaction conditions. nih.gov For instance, the Hunsdiecker reaction is a classic example involving the reaction of a silver salt of a carboxylic acid with a halogen. More modern methods often employ catalytic systems, including those activated by visible light. acs.orgrsc.org Photoredox catalysis, in particular, has emerged as a powerful tool for decarboxylative halogenation under mild conditions. osti.gov
In systems related to vinyl halides, decarboxylative halogenation can proceed through radical intermediates. For example, a general method for the decarboxylative halogenation of (hetero)aryl carboxylic acids using a copper catalyst and a 365 nm light source has been developed. osti.govprinceton.edu This strategy is believed to proceed via an aryl radical intermediate generated through a ligand-to-metal charge transfer (LMCT) mechanism. osti.govprinceton.edu This radical can then be trapped by a halogen source. Two divergent pathways for halogenation from this intermediate have been proposed:
Atom Transfer: For bromination and iodination, the aryl radical engages in an atom transfer with a halogenating reagent like N-iodosuccinimide. osti.gov
Radical Capture and Reductive Elimination: For chlorination and fluorination, the process is thought to involve radical capture by a copper(II) species, followed by reductive elimination from the resulting high-valent copper complex to form the aryl halide. osti.govprinceton.edu
The conversion of vinyl carboxylic acids to vinyl iodides has also been achieved through palladium-catalyzed decarbonylative iodination, which proceeds via in situ activation of the carboxylic acid to an acid chloride. nih.gov While not strictly a decarboxylative pathway, it highlights the transformation of a carboxyl group on a vinylic system to an iodide. The synthesis of (Z)-vinyl halides can also be achieved stereoselectively from the corresponding (E)-cinnamic acids through a process of dehalogenation-decarboxylation of their dibromo-derivatives. acs.org These examples from related systems provide insight into potential pathways for manipulating the functionalities present in molecules like this compound.
Chemical Behavior of the Methoxymethoxy Ether
The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions in the multi-step synthesis of complex organic molecules. wikipedia.orgnih.gov Its popularity stems from its ease of introduction and its stability across a range of conditions, particularly basic and weakly acidic media. nih.govadichemistry.com
Selective Deprotection Strategies
The cleavage of a MOM ether, an acetal, is typically accomplished under acidic conditions. adichemistry.com However, the need for selectivity in the presence of other acid-labile groups has driven the development of numerous mild and chemoselective deprotection methods. The choice of reagent and conditions allows for the removal of the MOM group while preserving other functionalities. oup.com
A variety of Lewis and Brønsted acids can be employed for this transformation. wikipedia.org Some methods are notable for their operational simplicity, mild conditions, and high yields. For example, bismuth triflate in an aqueous medium has been shown to be a highly efficient and environmentally friendly catalyst for the hydrolysis of MOM ethers at room temperature. oup.com This method displays excellent selectivity, leaving other protecting groups like TBDMS, TBDPS, benzyl (B1604629), and allyl ethers intact. oup.com Similarly, a combination of zinc bromide (ZnBr₂) and n-propanethiol (n-PrSH) can rapidly and selectively deprotect MOM ethers of primary, secondary, and even tertiary alcohols in under ten minutes with high yields. researchgate.netthieme-connect.com This system is effective in the presence of other labile groups such as TBDPS or acetate (B1210297). thieme-connect.com
Other notable methods include the use of silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), a non-toxic and inexpensive heterogeneous catalyst that selectively cleaves phenolic MOM ethers in dichloromethane. organic-chemistry.org The combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl also provides a mild and highly chemoselective deprotection method. rsc.orgacs.org
The following table summarizes various conditions for the selective deprotection of MOM ethers:
| Reagent(s) | Solvent(s) | Temperature | Substrate Scope & Selectivity | Reference(s) |
| Bi(OTf)₃ (catalytic) | THF/H₂O | Room Temp. | Selective for MOM over TBDMS, TBDPS, benzyl, allyl ethers. | oup.com |
| ZnBr₂ / n-PrSH | CH₂Cl₂ | 0 °C to r.t. | Rapid (5-8 min). Selective over TBDPS, acetate. Good for tertiary alcohols. | researchgate.netthieme-connect.com |
| NaHSO₄-SiO₂ | CH₂Cl₂ | Room Temp. | Highly selective for phenolic MOM ethers. | organic-chemistry.org |
| TMSOTf / 2,2′-bipyridyl | CH₃CN | 0 °C to r.t. | Mild, non-acidic. Tolerates acid-labile groups like trityl (Tr) ether. | rsc.orgacs.org |
| CBr₄ / PPh₃ | ClCH₂CH₂Cl | 40 °C | Selective for MOM over esters, benzyl ethers, aldehydes. | tandfonline.com |
| Molecular Iodine (I₂) | CH₃CN | Reflux | Cleavage of acetals, including MOM ethers. | researchgate.net |
Influence on Reaction Pathways and Functional Group Compatibility
The MOM group is valued for its stability under a wide variety of non-acidic reaction conditions. adichemistry.com It is generally inert towards nucleophiles like organolithium reagents and Grignard reagents, bases such as sodium hydride and triethylamine, and many common oxidizing and reducing agents. adichemistry.com This robustness allows for extensive chemical modifications on other parts of a molecule without affecting the protected hydroxyl group.
The presence of a MOM ether can therefore dictate reaction pathways by preventing the hydroxyl group from participating in undesired side reactions. For instance, in a Grignard reaction, an unprotected hydroxyl group would quench the organometallic reagent. By protecting it as a MOM ether, the Grignard reaction can proceed as intended, and the hydroxyl group can be revealed at a later stage. adichemistry.com
However, the lability of the MOM group to acid requires careful planning in a synthetic sequence. Reactions that generate acidic byproducts or require strongly acidic conditions for other transformations are generally incompatible with the MOM group unless its removal is the intended outcome. nih.gov Conversely, its stability in basic media makes it an ideal choice for reactions such as saponification of esters or other base-mediated transformations. researchgate.net The chemoselectivity of its cleavage (as detailed in the previous section) is a critical factor in its strategic use, allowing for its removal without affecting other sensitive groups like silyl (B83357) ethers or esters, depending on the chosen deprotection protocol. oup.comtandfonline.com
Role in Methoxymethylation Reactions in Organic Synthesis
Methoxymethylation is the process of converting a hydroxyl group into a MOM ether, a key step in protecting group chemistry. wikipedia.org The most common reagent for this transformation is chloromethyl methyl ether (MOMCl). adichemistry.com The reaction is typically carried out in a non-polar aprotic solvent like dichloromethane in the presence of a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com The base neutralizes the HCl generated during the reaction. Alternatively, strong bases like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) can be used to first deprotonate the alcohol, followed by reaction with MOMCl. adichemistry.com
Another reagent used for methoxymethylation is dimethoxymethane (B151124) (methylal), often activated by a Lewis or Brønsted acid like phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH). adichemistry.com More specialized reagents have also been developed for mild and effective methoxymethylation. For example, methoxymethyl-2-pyridylsulfide, when used with silver triflate (AgOTf) and sodium acetate (NaOAc), can methoxymethylate a wide range of alcohols and phenols under neutral conditions. acs.org
Elucidation of Reaction Mechanisms Involving this compound
Understanding the reaction mechanisms involving a multifunctional compound like this compound requires examining the characteristic reactivity of its constituent parts: the vinyl iodide and the MOM ether. Mechanistic studies often focus on identifying transient species such as reaction intermediates and transition states to construct a complete picture of the reaction pathway. organicchemistrytutor.com
Investigation of Reaction Intermediates and Transition States
While specific mechanistic studies on this compound are not prevalent, the behavior of its functional groups in related systems allows for the elucidation of probable reaction pathways. A reaction coordinate diagram illustrates the energy changes as reactants convert to products, with energy minima representing intermediates and energy maxima representing transition states. organicchemistrytutor.comyoutube.com Intermediates are discrete, albeit short-lived, molecular species that are formed in one step and consumed in a subsequent step, whereas transition states are high-energy configurations that cannot be isolated. youtube.com
In Reactions at the MOM Ether: The deprotection of the MOM ether proceeds through an oxonium ion intermediate. thieme-connect.com In acid-catalyzed cleavage, a proton or Lewis acid coordinates to one of the ether oxygens. Coordination to the methoxy (B1213986) oxygen is generally favored, leading to the formation of a resonance-stabilized oxocarbenium ion (an oxonium ion) and methanol upon cleavage. thieme-connect.com This intermediate is then attacked by a nucleophile (e.g., water) to yield a hemiacetal, which subsequently decomposes to the free alcohol and formaldehyde (B43269).
Intermediate: The key intermediate is the methoxymethyl oxocarbenium ion ([CH₂=O⁺CH₃]).
Transition State: The transition state for the formation of this intermediate involves the elongation and breaking of the C-O bond of the ether as the acid coordinates to the oxygen. organicchemistrytutor.com
In Reactions Involving the Vinyl Iodide: Vinyl iodides are versatile intermediates in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. wikipedia.org They can also participate in radical reactions. For instance, in a hypothetical decarboxylative coupling reaction analogous to those described for aryl carboxylic acids, a vinyl radical could be a key intermediate. osti.govprinceton.edu
Intermediate: A potential reaction involving the C-I bond could proceed through a vinyl radical or a vinyl-metal complex (e.g., vinyl-palladium or vinyl-copper). In radical decarboxylative halogenation reactions, an aryl or vinyl radical is a common intermediate formed after the expulsion of CO₂. nih.govosti.gov These radicals are then trapped by a halogen source.
Transition State: In a metal-catalyzed reaction like a Heck or Suzuki coupling, the transition state would involve the oxidative addition of the vinyl iodide to the metal center (e.g., Pd(0)). wikipedia.org For a radical reaction, the transition state would be the point of highest energy during the homolytic cleavage of a bond or the addition of the radical to another species. acs.org
The interplay between the two functional groups is also crucial. For example, the Lewis basicity of the MOM ether's oxygens could lead to coordination with metal catalysts, potentially influencing the reactivity at the vinyl iodide center. Conversely, reaction conditions intended to activate the vinyl iodide must be chosen carefully to avoid premature cleavage of the acid-sensitive MOM group.
Kinetic and Thermodynamic Aspects of Chemical Transformations
Kinetic Considerations:
The rates of reactions involving this compound will be influenced by several factors:
Nature of the Electrophile/Nucleophile: In reactions where the double bond acts as a nucleophile, the rate will depend on the electrophilicity of the attacking species. Stronger electrophiles will react faster.
Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar solvents may stabilize charged intermediates or transition states, accelerating certain reactions.
Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier.
Vinyl iodides are known to be more reactive than their bromide or chloride counterparts in many transition-metal catalyzed cross-coupling reactions. wikipedia.org This is attributed to the lower carbon-iodine bond dissociation energy (approximately 57.6 kcal/mol), making oxidative addition to a metal center kinetically more favorable. wikipedia.org
The following table presents representative kinetic data for the reaction of vinyl radicals with various butenes, illustrating the influence of alkene substitution on reaction rates. While these are radical reactions, they provide insight into the inherent reactivity of the butene scaffold.
| Reactant | Rate Coefficient (k) at 300-700 K (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea/R) (K) |
| Vinyl radical + 1-Butene | (1.3 ± 0.3) × 10⁻¹² exp[-(2200 ± 120)/T] | 2200 ± 120 |
| Vinyl radical + 2-Butene | (1.7 ± 0.3) × 10⁻¹² exp[-(2610 ± 120)/T] | 2610 ± 120 |
| Vinyl radical + iso-Butene | (1.0 ± 0.1) × 10⁻¹² exp[-(2130 ± 50)/T] | 2130 ± 50 |
Data sourced from experimental studies on vinyl radical reactions. s3waas.gov.in
Thermodynamic Considerations:
The thermodynamic favorability of a reaction is determined by the change in enthalpy (ΔH) and entropy (ΔS).
Bond Energies: The formation of stronger bonds at the expense of weaker ones contributes to a more negative (favorable) enthalpy change. For instance, in an addition reaction to the double bond, the breaking of a C=C π-bond and an electrophile-nucleophile bond is compensated by the formation of two new sigma bonds.
Steric Hindrance: The formation of sterically crowded products can be thermodynamically disfavored.
Ring Strain: In cyclization reactions, the formation of strained rings can be thermodynamically unfavorable.
Stereoelectronic Effects on Reactivity
Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a crucial role in determining the reactivity and stereochemical outcome of reactions involving this compound.
The key stereoelectronic considerations for this molecule include:
Hyperconjugation: The interaction of the C-H and C-C σ-bonds of the allylic methylene (B1212753) group with the π-system of the double bond can influence the electron density and reactivity of the alkene. This can affect the regioselectivity of electrophilic attack.
Allylic 1,3-Strain (A¹'³ Strain): The steric interaction between the substituent at the allylic position (the -CH₂OMOM group) and a substituent on the double bond can influence the preferred conformation of the molecule and, consequently, the facial selectivity of attack on the double bond. acs.org To minimize this strain, the molecule may adopt a conformation where the smallest substituent at the allylic position is eclipsed with the double bond.
Inductive Effects: The electronegative oxygen atom of the MOM ether exerts an electron-withdrawing inductive effect, which can influence the electron density of the double bond and the acidity of nearby protons.
Anomeric Effect in the MOM Group: The methoxymethyl group itself exhibits stereoelectronic effects. The orientation of the lone pairs on the oxygen atoms relative to the C-O σ* orbitals influences the stability and reactivity of the protecting group, particularly during acid-catalyzed cleavage.
In electrophilic additions to the alkene, the approaching electrophile will favor the trajectory that allows for maximum orbital overlap with the π-system while minimizing steric and stereoelectronic repulsions. For example, the preferred face of attack (diastereoselectivity) will be influenced by the conformation adopted to relieve allylic strain.
Role of Lewis Acid Catalysis in Promoting Reactions
Lewis acids are electron-pair acceptors and can significantly enhance the reactivity of this compound by activating its functional groups. rsc.org
Activation of the MOM Ether:
The primary site of Lewis acid coordination is the oxygen atom of the methoxymethyl ether, which is a Lewis basic site. This coordination makes the ether a better leaving group and facilitates its cleavage to generate a reactive oxocarbenium ion intermediate. researchgate.net This is a common strategy for the deprotection of MOM ethers. researchgate.net
Mechanism of Lewis Acid-Catalyzed Ether Cleavage (General):
Coordination: The Lewis acid (LA) coordinates to one of the oxygen atoms of the MOM ether.
Cleavage: The C-O bond cleaves, often assisted by a nucleophile, to form an alcohol and a new alkyl species. In the case of MOM ethers, this can lead to the formation of formaldehyde and methanol upon workup.
Activation of the Alkene:
A Lewis acid can also interact with the π-electrons of the double bond, polarizing it and making it more susceptible to nucleophilic attack. rsc.org This mode of activation is common in reactions such as the Prins reaction and other carbonyl-ene reactions. bath.ac.uk
Activation of the Vinyl Iodide:
While less common for simple vinyl iodides, a Lewis acid could potentially coordinate to the iodine atom, increasing its leaving group ability in certain substitution reactions. More significantly, in the context of halofunctionalization reactions, a Lewis acid can activate an external halogen source, increasing its electrophilicity for attack on the alkene. nih.gov
The following table provides examples of Lewis acids commonly used in reactions involving ethers and alkenes, along with their typical roles.
| Lewis Acid | Typical Substrate Activated | General Outcome |
| Boron trifluoride etherate (BF₃·OEt₂) | Ethers, Carbonyls | Ether cleavage, Prins reaction, Aldol reactions nih.gov |
| Titanium tetrachloride (TiCl₄) | Carbonyls, Alkenes | Diels-Alder reactions, Ene reactions |
| Zinc chloride (ZnCl₂) | Alcohols, Ethers | Protection of alcohols as MOM ethers jeeadv.ac.in |
| Trimethylsilyl triflate (TMSOTf) | Ethers | Cleavage of MOM ethers youtube.com |
The specific outcome of a Lewis acid-catalyzed reaction with this compound would depend on the choice of Lewis acid, the reaction conditions, and the presence of other nucleophiles or electrophiles. For instance, a strong Lewis acid in the absence of other reagents might primarily lead to the cleavage of the MOM ether, while in the presence of a carbonyl compound, a Prins-type cyclization could be favored.
Strategic Applications of 2 Iodo 4 Methoxymethoxy but 1 Ene in Complex Organic Synthesis
Precursor in Natural Product Total Synthesis
The quest to synthesize complex natural products has driven the development of novel and efficient chemical reactions. The strategic incorporation of synthons like 2-Iodo-4-(methoxymethoxy)but-1-ene is critical for achieving convergent and stereocontrolled routes to these challenging targets.
The halichondrins are a family of exceptionally potent anticancer agents isolated from marine sponges. nih.gov Their immense size and structural complexity, characterized by multiple stereocenters and polycyclic ether systems, have made them a formidable challenge for total synthesis. nih.govresearchgate.net The total synthesis of Halichondrin A and its relatives represents a landmark achievement in organic chemistry. researchgate.net
A key strategic element in the synthesis of the halichondrin class of marine natural products is the late-stage coupling of large, complex fragments. researchgate.net In a unified strategy for accessing halichondrins, a critical step involves a nickel-catalyzed ketone coupling of a left-half fragment with a C37 vinyl iodide. researchgate.net While not the specific titular compound, analogous complex vinyl iodides serve as the linchpin connecting major subunits of the molecule, highlighting the importance of this functionality in macrolide synthesis. The successful development of Eribulin (marketed as Halaven), a simplified and clinically used analog of halichondrin B, further underscores the significance of synthetic strategies that can efficiently construct such macrocyclic structures. researchgate.netnih.gov These syntheses showcase how iodinated fragments are essential for the convergent assembly of large, biologically active macrolides.
The synthesis of Strychnos alkaloids, with strychnine (B123637) being the most famous member, has been a benchmark for synthetic strategy and reaction development for over half a century. nih.govwikipedia.orgchemistryviews.org These molecules feature a complex, heptacyclic framework that has inspired numerous synthetic approaches. wikipedia.org
In a concise total synthesis of (±)-strychnine, the structurally related compound, Z-1-bromo-2-iodo-4-(methoxymethoxy)-but-2-ene, was employed as a key building block. nih.gov This reagent was used for the N-alkylation of a complex intermediate, introducing a tether containing a vinyl iodide. nih.gov This vinyl iodide was specifically installed to participate in a crucial subsequent transformation: an intramolecular, palladium-catalyzed enolate-driven cross-coupling reaction. This key step formed the D-ring of the alkaloid, demonstrating a sophisticated use of a functionalized iodo-alkene to forge a critical bond in a constrained, polycyclic environment. nih.gov The synthesis highlights the strategic utility of such bifunctional reagents, where one terminus (the bromide) is used for initial attachment and the other (the vinyl iodide) is reserved for a later, pivotal cyclization event.
Brefeldin A (BFA) is a macrocyclic lactone fungal metabolite that exhibits a wide range of biological activities, including antiviral, antifungal, and anticancer properties. nih.govmdpi.com It famously disrupts the Golgi apparatus, inhibiting intracellular protein transport, which makes it a valuable tool in cell biology and a lead compound for drug discovery. nih.govbio-rad-antibodies.comresearchgate.netnih.gov
The synthesis of BFA and its derivatives often relies on the convergent assembly of a cyclopentane (B165970) core and a macrolactone side chain. nih.gov Strategies for constructing these complex molecules and their analogs can benefit from the use of versatile building blocks. For instance, a unified strategy toward BFA and its stereoisomer, 4-epi-BFA, involved the cycloaddition of an unsaturated enone with an allenylsulfone to construct the functionalized cyclopentane ring. nih.gov While not always explicitly involving an iodovinyl group, the logic of using highly functionalized linear chains that can be cyclized or coupled to a core structure is central. The vinyl iodide functionality present in compounds like this compound is ideally suited for such fragment couplings (e.g., Suzuki, Stille, or Heck reactions) to append the side chain onto the cyclopentane core, offering a robust and flexible entry into this class of natural products and their medicinally important analogs.
Utility in Medicinal Chemistry and Drug Discovery Scaffolds
Beyond natural product synthesis, functionalized building blocks are essential in medicinal chemistry for the creation of novel molecular scaffolds designed to interact with specific biological targets. The ability to systematically modify a core structure allows for the fine-tuning of pharmacological properties.
The utility of this compound and its analogs extends to their role as general intermediates for a wide array of biologically active compounds. The syntheses of strychnine and halichondrin analogs are prime examples where these building blocks lead to molecules with potent biological effects. researchgate.netnih.gov The vinyl iodide handle is a gateway to structural diversity, allowing for the introduction of various substituents through cross-coupling chemistry. This modularity is a significant advantage in medicinal chemistry, where the exploration of a compound's structure-activity relationship (SAR) is crucial. By replacing the iodine with different chemical groups, chemists can systematically probe the steric and electronic requirements of a biological target, accelerating the discovery of new therapeutic agents.
Nucleoside analogues are a cornerstone of modern medicine, forming the basis of many antiviral and anticancer drugs. nih.govchemrxiv.orgnih.gov These molecules mimic natural nucleosides but contain strategic modifications to the sugar moiety or the nucleobase, which allows them to interfere with DNA or RNA synthesis or other cellular processes. nih.govresearchgate.net
The synthesis of these modified nucleosides presents significant challenges, often requiring lengthy and complex routes. nih.govchemrxiv.org There is a constant demand for new, efficient methods to construct these molecules, particularly those with modifications at the 2'-position of the ribose sugar. chemrxiv.orgchemrxiv.org While direct use of this compound in published nucleoside syntheses is not prominent, its structure represents a versatile synthon that could conceptually be applied in this field. For example, the four-carbon backbone with a terminal vinyl group and a protected alcohol could be elaborated into a functionalized acyclic side chain or serve as a precursor to a modified sugar ring itself. The vinyl iodide offers a reliable point for coupling to a nucleobase or for further functionalization, fitting into the broader goal of creating diverse libraries of nucleoside analogues for drug discovery and development. nih.gov
Design of New Chemical Entities with Specific Pharmacological Activities
There is no available information on the use of this compound in the design or synthesis of molecules with targeted pharmacological effects.
Contributions to Advanced Materials Research
Precursors for Polymer Chemistry and Functional Materials
No literature was found that describes the use of this compound as a monomer or precursor in polymerization reactions or for the creation of functional materials.
Development of Specific Functionalities through Chemical Modification
There is no documented evidence of this compound being used for the chemical modification of existing materials to impart specific functionalities.
It is possible that this compound is a novel or highly specialized compound with research that is not yet in the public domain, or that it is a theoretical structure that has not been synthesized or studied.
Table of Compounds Mentioned
As no article could be generated, a table of mentioned compounds is not applicable.
Advanced Analytical and Computational Research on 2 Iodo 4 Methoxymethoxy but 1 Ene
Spectroscopic Characterization in Academic Research
Detailed spectroscopic analysis is fundamental to the structural elucidation of any new chemical entity. However, specific experimental data for 2-Iodo-4-(methoxymethoxy)but-1-ene is not found in the reviewed literature.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques)
No published ¹H, ¹³C, or 2D-NMR data for this compound could be located. Such data would be crucial for confirming the connectivity of the molecule, identifying the chemical environment of each proton and carbon atom, and establishing through-bond and through-space correlations.
Hypothetical ¹H and ¹³C NMR Data for this compound (Note: The following table is a hypothetical representation for illustrative purposes, as no experimental data has been found.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH ₂=CI- | ~5.5 - 6.5 (2H, multiplet) | ~90 - 100 |
| -CI - | N/A | ~75 - 85 |
| -CH ₂-CH₂-O- | ~2.5 - 2.8 (2H, triplet) | ~35 - 45 |
| -CH₂-CH ₂-O- | ~3.6 - 3.9 (2H, triplet) | ~65 - 75 |
| -O-CH ₂-O- | ~4.6 - 4.8 (2H, singlet) | ~95 - 105 |
Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis
Specific Fourier-transform infrared (FT-IR) or Raman spectra for this compound are not available in the public domain. These techniques would be instrumental in identifying the characteristic vibrational modes of its functional groups, such as the C=C double bond, the C-I bond, and the C-O ether linkages.
Hypothetical Vibrational Frequencies for this compound (Note: The following table is a hypothetical representation for illustrative purposes, as no experimental data has been found.)
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
|---|---|
| C=C Stretch (alkene) | ~1620 - 1680 |
| =C-H Stretch (alkene) | ~3010 - 3095 |
| C-O Stretch (ether) | ~1050 - 1150 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies
While HRMS is a powerful tool for determining the elemental composition and fragmentation patterns of organic iodine compounds, no specific HRMS data for this compound has been reported. Such an analysis would provide the exact mass of the molecular ion, confirming its chemical formula, and offer insights into its structure through the analysis of its fragmentation pathways.
X-ray Diffraction for Solid-State Structure Determination
The investigation of a compound's solid-state structure via X-ray diffraction provides definitive information on its three-dimensional arrangement.
Elucidation of Absolute and Relative Stereochemistry
There are no published X-ray crystallographic studies for this compound. If the compound were chiral and could be crystallized, single-crystal X-ray diffraction would be the definitive method for determining its absolute and relative stereochemistry.
Conformational Analysis and Intermolecular Interactions
Without a crystal structure, any discussion of the preferred conformation of this compound in the solid state or the nature of its intermolecular interactions would be purely speculative. X-ray diffraction data would reveal bond lengths, bond angles, and torsion angles, as well as identify any hydrogen bonding or other non-covalent interactions that dictate the crystal packing.
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no published research available on the application of advanced analytical and computational chemistry methods specifically to the compound This compound .
Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the requested sections and subsections, which include:
Computational Chemistry and Molecular Modeling
Conformation and Stereoisomer Analysis (e.g., E/Z Geometry)
While the methodologies listed are standard and powerful tools in modern chemical research, their specific application to "this compound" has not been documented in accessible scientific literature. The generation of scientifically accurate and informative content as per the user's request is contingent on the existence of such primary research.
Future Research Perspectives and Emerging Directions for 2 Iodo 4 Methoxymethoxy but 1 Ene
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of 2-Iodo-4-(methoxymethoxy)but-1-ene and its derivatives will likely be guided by the principles of green chemistry, emphasizing sustainability and minimal environmental impact. jk-sci.com
Atom-Economical and Waste-Reducing Protocols
A primary goal in the synthesis of this compound will be the development of atom-economical reactions. jocpr.comprimescholars.com This involves designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. Future research could focus on addition reactions to construct the carbon skeleton, as these are inherently more atom-economical than substitution or elimination reactions. primescholars.com For instance, developing a one-pot synthesis from readily available precursors that avoids stoichiometric waste would be a significant advancement.
| Reaction Type | Theoretical Atom Economy (%) | Potential Waste Products |
| Addition | 100 | None (ideal) |
| Substitution | < 100 | Leaving groups, salts |
| Elimination | < 100 | Leaving groups, small molecules |
| This table illustrates the theoretical atom economy of different reaction types, highlighting the advantage of addition reactions in green synthesis. |
Catalytic Approaches with Reduced Environmental Impact
The use of catalytic methods will be crucial in reducing the environmental footprint of syntheses involving this compound. Research into novel catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, could lead to more sustainable processes. For example, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with vinyl iodides, and future work could focus on developing highly active catalysts that can be used at very low loadings. organic-chemistry.orgnih.gov Furthermore, exploring reactions in greener solvents, such as water or bio-based solvents, would significantly enhance the sustainability of these methods. acs.org
Expanding the Synthetic Scope and Target Molecules
The synthetic utility of this compound is vast, and future research will undoubtedly focus on expanding its applications in the synthesis of a diverse range of molecules.
Exploration of New Reaction Classes for this compound
Beyond established cross-coupling reactions, future investigations could explore new reaction classes for this vinyl iodide. This might include novel cycloaddition reactions, radical-mediated transformations, or transition-metal-free coupling protocols. rsc.org The development of such reactions would open up new avenues for the construction of unique molecular scaffolds. For instance, the exploration of borylative couplings could provide access to novel boronate esters, which are themselves versatile synthetic intermediates. rsc.org
| Potential New Reaction Class | Potential Product Type | Key Reagents/Conditions |
| Radical-mediated cyclization | Heterocyclic compounds | Radical initiator, trapping agent |
| [4+2] Cycloaddition | Substituted cyclohexenes | Diene partner, Lewis acid catalyst |
| Photoredox catalysis | Functionalized alkenes | Photosensitizer, light source |
| This table outlines potential new reaction classes for this compound and the types of products they could yield. |
Synthesis of Highly Complex and Architecturally Diverse Compounds
This compound is a promising building block for the total synthesis of complex natural products and other architecturally diverse molecules. chemistryworld.comdigitellinc.comub.edu Its bifunctional nature allows for sequential or orthogonal functionalization, enabling the rapid assembly of intricate carbon skeletons. Future research in this area could target the synthesis of polyketides, alkaloids, or other classes of bioactive natural products. The methoxymethyl (MOM) ether protecting group can be selectively removed under acidic conditions, revealing the primary alcohol for further elaboration. masterorganicchemistry.comorganic-chemistry.orgnrochemistry.comyoutube.com
Deeper Mechanistic Understanding Through Advanced Studies
A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing methods and developing new transformations. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these reactions. acs.orgnih.gov
Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time information on the formation of intermediates and the kinetics of the reaction. nih.gov Computational studies, including density functional theory (DFT) calculations, can be used to model reaction pathways, predict transition state geometries, and rationalize observed selectivities. acs.org A deeper mechanistic understanding will facilitate the rational design of more efficient and selective catalysts and reaction conditions. For example, detailed studies on palladium-catalyzed reactions could clarify the role of ligands and additives in promoting the desired transformation while suppressing side reactions. nih.govnih.gov
Elucidation of Complex Catalytic Cycles
The vinyl iodide moiety in this compound makes it a prime candidate for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Future research could focus on understanding the intricate mechanisms of its participation in catalytic cycles, such as those involving palladium, copper, or nickel catalysts. Key areas of investigation would include:
Oxidative Addition: Detailed kinetic studies to determine the rate and mechanism of the oxidative addition of the carbon-iodine bond to a low-valent metal center. This is a critical initiation step in many cross-coupling reactions.
Transmetalation and Reductive Elimination: Investigation of the subsequent steps in the catalytic cycle, including transmetalation with an organometallic reagent and the final reductive elimination to form the new carbon-carbon or carbon-heteroatom bond.
Side Reactions and Catalyst Deactivation: Studying potential side reactions, such as β-hydride elimination, and the pathways of catalyst deactivation would be crucial for optimizing reaction conditions and improving yields.
In Situ Spectroscopic Monitoring of Reactions
To gain real-time insights into the reaction dynamics of this compound, the application of in situ spectroscopic techniques would be invaluable. Techniques such as ReactIR (infrared spectroscopy), NMR spectroscopy, and Raman spectroscopy could be employed to:
Monitor the consumption of the starting material and the formation of intermediates and products in real-time.
Identify and characterize transient catalytic species, providing direct evidence for the proposed mechanistic pathways.
Obtain kinetic data to build accurate reaction models, facilitating process optimization and scale-up.
Rational Design of Next-Generation Analogues and Derivatives
Structure-Activity Relationship (SAR) Studies for Bioactive Analogs
Should this compound or its derivatives show any biological activity, extensive Structure-Activity Relationship (SAR) studies would be a logical next step. nih.govyoutube.com This would involve the systematic modification of its structure to understand how different functional groups influence its biological properties. Key modifications could include:
Variation of the Ether Group: Replacing the methoxymethyl (MOM) ether with other protecting groups or functional ethers to probe the influence of steric and electronic effects on activity. nih.gov
Modification of the Butene Chain: Altering the length and substitution pattern of the butene chain to explore the optimal conformation for biological interaction.
Replacement of the Iodine Atom: Substituting the iodine with other halogens or functional groups to investigate the role of the vinyl iodide moiety in the observed activity.
A hypothetical SAR study could generate a data table similar to the one below, correlating structural modifications with biological activity.
| Compound ID | R1 Group (at C4) | R2 Group (at C2) | Biological Activity (IC50, µM) |
| 1 | -OMOM | -I | To be determined |
| 2a | -OH | -I | To be determined |
| 2b | -OBn | -I | To be determined |
| 3a | -OMOM | -Ph | To be determined |
| 3b | -OMOM | -Aryl | To be determined |
Exploration of Isomeric Forms (E/Z and Chiral)
The double bond in this compound presents the possibility of E/Z isomerism if the substitution pattern allows. researchgate.netnih.gov Furthermore, if a chiral center is introduced into the molecule, the resulting enantiomers or diastereomers could exhibit different biological activities. nih.gov Future research should focus on:
Stereoselective Synthesis: Developing synthetic methods to selectively prepare the E or Z isomer of derivatives, as well as enantiomerically pure forms if a stereocenter is present.
Stereochemical Characterization: Utilizing techniques like X-ray crystallography and advanced NMR methods to unambiguously determine the stereochemistry of the synthesized isomers.
Biological Evaluation of Isomers: Separately assessing the biological activity of each isomer to determine if a specific stereoisomer is responsible for the desired effect.
Integration with Automated Synthesis and Flow Chemistry
The potential for this compound to be used as a building block in the synthesis of compound libraries makes it an ideal candidate for integration with modern automation and flow chemistry techniques. nih.govnih.gov
Automated Synthesis: Employing automated synthesis platforms would enable the rapid generation of a diverse range of analogs for SAR studies. This high-throughput approach can significantly accelerate the drug discovery process.
Flow Chemistry: Performing reactions with this compound in a continuous flow reactor could offer several advantages over traditional batch chemistry. researchgate.netnih.gov These include improved reaction control, enhanced safety for handling potentially reactive intermediates, and easier scalability. researchgate.net Real-time monitoring, as discussed in section 6.3.2, is often integrated into flow chemistry setups to allow for rapid optimization of reaction conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Iodo-4-(methoxymethoxy)but-1-ene, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via iodination of a pre-functionalized alkene precursor. For example, a methoxymethoxy-protected butene derivative could undergo electrophilic iodination using iodine monochloride (ICl) in a polar aprotic solvent like dichloromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation requires ¹H/¹³C NMR to confirm the methoxymethoxy group (δ ~3.3–3.5 ppm for OCH₂O protons) and iodovinyl moiety (δ ~5.5–6.5 ppm for alkene protons). Mass spectrometry (EI or ESI) should confirm the molecular ion peak (C₆H₁₁IO₃, theoretical MW: 258.04 g/mol) .
Q. How should researchers handle the compound’s stability during storage and reactions?
- Methodological Answer : Due to the iodoalkene’s sensitivity to light and moisture, store the compound in amber vials under inert gas (e.g., argon) at –20°C. Pre-dry solvents (e.g., THF, DMF) over molecular sieves to minimize hydrolysis of the methoxymethoxy group. Monitor reaction progress via TLC (UV-active spots) to avoid over-iodination or degradation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : Identify the methoxymethoxy group (singlet for OCH₃ and split signals for OCH₂O).
- ¹³C NMR : Confirm the iodine-bearing carbon (δ ~80–100 ppm for C-I).
- IR Spectroscopy : Detect ether C-O stretches (~1100 cm⁻¹) and alkene C=C (~1600–1680 cm⁻¹).
Cross-validate with GC-MS to rule out volatile impurities .
Advanced Research Questions
Q. How does the methoxymethoxy group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The methoxymethoxy group acts as a stabilizing electron donor, enhancing the electrophilicity of the adjacent iodine for Suzuki-Miyaura couplings. To test this, compare reaction rates with/without the protecting group using Pd(PPh₃)₄ catalyst and arylboronic acids. Monitor intermediates via in situ ¹⁹F NMR (if fluorinated substrates are used) or HPLC-MS to track coupling efficiency .
Q. What strategies mitigate competing elimination pathways during nucleophilic substitutions involving this compound?
- Methodological Answer : To suppress β-elimination (common in iodinated alkenes):
- Use bulky bases (e.g., DBU instead of K₂CO₃) to deprotonate without inducing steric strain.
- Employ low-temperature conditions (–40°C) in polar solvents (e.g., DMF) to stabilize transition states.
- Validate product distribution via HPLC with a C18 column and UV detection at 254 nm .
Q. How can computational chemistry predict regioselectivity in reactions involving this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for iodovinyl reactivity. Compare activation energies for possible pathways (e.g., oxidative addition vs. elimination). Pair computational results with kinetic isotope effect (KIE) studies to validate mechanistic hypotheses .
Data Contradiction & Reproducibility
Q. How should researchers address discrepancies in reported yields for reactions involving this compound?
- Methodological Answer : Systematically vary parameters:
- Catalyst loading : Test 1–5 mol% Pd catalysts to identify optimal turnover.
- Solvent polarity : Compare DMSO (polar) vs. toluene (non-polar) to assess solvation effects.
- Statistical analysis : Apply ANOVA (as in ) to determine if yield differences are significant (p < 0.05).
Q. Why might NMR spectra of this compound vary between studies?
- Methodological Answer : Variations arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift proton signals.
- Conformational isomerism : The methoxymethoxy group may adopt different rotamers.
Use variable-temperature NMR to coalesce split signals and confirm dynamic behavior .
Safety & Compliance
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow OSHA guidelines for iodinated compounds:
- Use fume hoods and PPE (nitrile gloves, goggles).
- Neutralize waste with 10% sodium thiosulfate before disposal.
Document procedures per REACH compliance standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
